molecular formula C21H17FN6O3 B2972408 2-(3-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamido)benzamide CAS No. 946235-18-3

2-(3-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamido)benzamide

Katalognummer: B2972408
CAS-Nummer: 946235-18-3
Molekulargewicht: 420.404
InChI-Schlüssel: UBJPBSRJNHHIHA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3-(1-(4-Fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamido)benzamide is a chemical compound of significant interest in early-stage pharmaceutical research. Its structure, featuring a pyrazolo[3,4-d]pyrimidine core, is recognized as a privileged scaffold in medicinal chemistry for its ability to interact with a range of biological targets. This compound is primarily investigated for its potential as a kinase inhibitor. Kinases are key signaling enzymes, and their dysregulation is implicated in numerous disease pathways, particularly in oncology and inflammatory conditions. The presence of the 4-fluorophenyl group and the benzamide moiety in its structure suggests potential for high-affinity binding and selectivity, making it a valuable tool for researchers studying specific enzyme interactions and signal transduction mechanisms. Furthermore, compounds based on the 1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-amine structure have been utilized as key intermediates in the development of novel targeted therapies, underscoring the research value of this chemical class. This product is intended for non-clinical, in-vitro research applications to help scientists elucidate complex biochemical pathways and validate new therapeutic hypotheses.

Eigenschaften

IUPAC Name

2-[3-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]propanoylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN6O3/c22-13-5-7-14(8-6-13)28-20-16(11-25-28)21(31)27(12-24-20)10-9-18(29)26-17-4-2-1-3-15(17)19(23)30/h1-8,11-12H,9-10H2,(H2,23,30)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBJPBSRJNHHIHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)NC(=O)CCN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 2-(3-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamido)benzamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables and research findings.

Molecular Structure

The compound's structure features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities. The presence of a 4-fluorophenyl group and an amide linkage enhances its pharmacological properties. The molecular formula is C19H19F1N5O2C_{19}H_{19}F_{1}N_{5}O_{2} with a molecular weight of approximately 417.3 g/mol .

Anticancer Properties

One of the most significant areas of research surrounding this compound is its potential as an anticancer agent . Studies have indicated that it may inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. Inhibition of CDK activity can lead to decreased cancer cell proliferation and increased apoptosis in various cancer types.

Case Study: CDK Inhibition

In vitro studies demonstrated that the compound effectively inhibits CDK2, leading to cell cycle arrest in cancer cell lines. This was evidenced by decreased phosphorylation of retinoblastoma protein (Rb), a key regulator of the cell cycle.

Kinase Inhibition

The compound's structural features suggest it may also act as a kinase inhibitor beyond CDKs. Its ability to interact with various kinase domains could position it as a candidate for targeted therapies in other diseases where kinase modulation is beneficial .

Metabolic Stability

Research has shown that the incorporation of fluorine atoms into the structure enhances metabolic stability compared to non-fluorinated analogs. This stability is essential for maintaining therapeutic levels in vivo and reducing the frequency of dosing required for efficacy .

Comparison of Biological Activities

Compound NameStructure FeaturesBiological Activity
2-(3-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamido)benzamidePyrazolo[3,4-d]pyrimidine scaffoldAnticancer, CDK inhibition
6-Ethoxy-N-(4-piperidin-3-ylphenyl)benzamidePiperidine derivativeKinase inhibition potential
N-(2-hydroxyethyl)-N’-(4-methylphenyl)-oxamideHydroxyethyl substituentAnticancer properties

Metabolic Pathways

The metabolic pathways for this compound indicate that hydroxylation occurs primarily at the aromatic ring, enhancing its bioavailability and reducing rapid degradation compared to other similar compounds .

Recent Studies

Recent investigations have highlighted the compound's potential in combination therapies with existing chemotherapeutics. For example, when used alongside DNA-damaging agents like temozolomide, it has been shown to potentiate anticancer effects, particularly in tumors deficient in DNA repair mechanisms .

Pharmacological Insights

The unique combination of structural elements within this compound allows for specific interactions with target proteins involved in cancer progression. This specificity may provide advantages over more generalized kinase inhibitors currently available on the market.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogs

Core Modifications

Pyrazolo[3,4-d]pyrimidinone Derivatives
  • : 2-[1-(4-Fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-methoxyphenyl)acetamide Structural Differences: Replaces the propanamido-benzamide with an acetamide group linked to a 3-methoxyphenyl.
Pyrazolo[3,4-c]pyrimidine Isomers
  • : Chromenone-linked pyrazolo[3,4-c]pyrimidine Structural Differences: The 3,4-c ring fusion alters the spatial arrangement of substituents. Functional Impact: Isomeric changes can significantly affect target binding; the chromenone moiety may enhance π-π stacking but reduce metabolic stability .

Substituent Variations

Sulfonamide and Thiazol Groups
  • (Compound 10a) : 4-(7-Benzoyl-2-(4-chlorophenyl)-3-(4-fluorophenyl)-4-oxo-6-thioxo-6,7-dihydro-2H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(thiazol-2-yl)benzenesulfonamide
    • Key Features : Incorporates sulfonamide and thiazol groups.
    • Functional Impact : Sulfonamide enhances electron-withdrawing effects, while thiazol contributes to π-π interactions. The thioxo group may reduce metabolic stability compared to the target’s oxo group .
Urea Derivatives
  • : 1-(4-Imino-1-substituted-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)urea Key Features: Urea replaces benzamide. Functional Impact: Urea’s high polarity may improve solubility but limit blood-brain barrier penetration relative to the benzamide in the target compound .

Hybrid Systems

  • : 4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine Key Features: Hybrid thieno-pyrimidine/pyrazolo-pyrimidine core.

Comparative Data Table

Compound Core Structure Key Substituents Molecular Weight (g/mol) Reported Activity Reference
Target Compound Pyrazolo[3,4-d]pyrimidinone 4-Fluorophenyl, propanamido-benzamide Not reported Not specified
Pyrazolo[3,4-d]pyrimidinone 4-Fluorophenyl, 3-methoxyphenyl-acetamide Not reported Not specified
(10a) Pyrazolo[3,4-d]pyrimidin Sulfonamide, thiazol, 4-chlorophenyl 714.01 Anti-HIV1, Cyclin-D
Pyrazolo[3,4-d]pyrimidin Urea, imino Not reported Anticancer (in vitro)

Research Findings and Implications

  • Bioactivity Trends : Analogs with sulfonamide () or urea () groups exhibit antiviral and anticancer activities, suggesting the target compound may share similar mechanisms.
  • Metabolic Stability: The 4-fluorophenyl group in the target compound likely improves metabolic resistance compared to non-fluorinated analogs .
  • Synthetic Complexity : Hybrid systems () require multi-step syntheses, whereas the target compound’s propanamido linker may simplify manufacturing .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.